RIm13
Description
RIm13 is a triimidazole-based small molecule synthesized via a quasi-iterative protocol utilizing van Leusen three-component reactions (vL-3CRs) and formylation steps . It exhibits potent activity as a modulator of the PCSK9/LDLR protein-protein interaction, a key target for cardiovascular therapeutics. At 1.0 µM, this compound restores low-density lipoprotein (LDL) uptake in HepG2 cells to 103.7% of baseline levels, comparable to the reference peptide P5 (103.5%) . Mechanistically, this compound increases cell-surface LDL receptor (LDLR) protein levels and counteracts PCSK9-mediated LDLR degradation . Its stereochemical configuration and functional groups, including N-substituents on imidazole rings, are critical for binding to the PCSK9 catalytic domain .
Properties
Molecular Formula |
C30H35N7O |
|---|---|
Molecular Weight |
509.658 |
IUPAC Name |
5-(3'-Benzyl-5-(4-methoxyphenyl)-1-methyl-1H,3'H,3''H-[2,4':2',4''-terimidazol]-3''-yl)-N-methylpentan-1-amine |
InChI |
InChI=1S/C30H35N7O/c1-31-16-8-5-9-17-36-22-32-18-27(36)30-34-20-28(37(30)21-23-10-6-4-7-11-23)29-33-19-26(35(29)2)24-12-14-25(38-3)15-13-24/h4,6-7,10-15,18-20,22,31H,5,8-9,16-17,21H2,1-3H3 |
InChI Key |
CXHJQCQAKUNWMJ-UHFFFAOYSA-N |
SMILES |
CNCCCCCN1C=NC=C1C2=NC=C(C3=NC=C(C4=CC=C(OC)C=C4)N3C)N2CC5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RIm13; RIm-13; RIm 13 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
RIm14
- Synthesis : Synthesized alongside RIm13 using identical vL-3CR and formylation steps, but differing in substituent selection during amine component integration .
- However, potency differences likely arise from variations in N-substituent orientation .
Compound 9
- Structure : A synthetic intermediate lacking the third imidazole ring present in this compound .
- Activity : At 1.0 µM, Compound 9 fails to modulate LDLR protein levels or LDL uptake, underscoring the necessity of the triimidazole scaffold for activity .
Diimidazole Analogues
- Structure : Simplified derivatives with two imidazole rings, designed computationally for dual PCSK9 and LDLR binding .
- Activity : These analogues exhibit moderate LDL uptake restoration (~60–80% at 1.0 µM) but lack the efficacy of this compound, highlighting the superiority of triimidazole frameworks .
Mechanistic Insights
- This compound vs. Peptide P5 : Both restore LDL uptake to similar extents, but this compound achieves this with a smaller molecular weight and better synthetic scalability .
- This compound vs. Diimidazoles : The third imidazole ring in this compound enhances binding affinity to PCSK9, as evidenced by its superior LDLR stabilization compared to diimidazole analogues .
- Role of Formylation : C-2 formylation in this compound improves solubility and target engagement, a feature absent in less active intermediates like Compound 9 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
